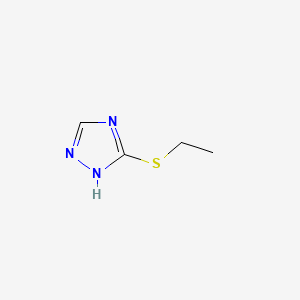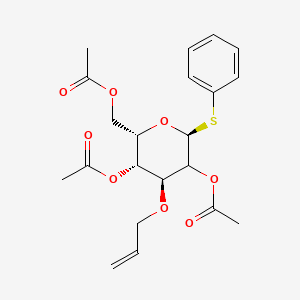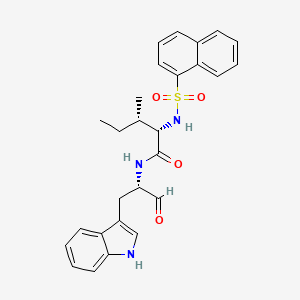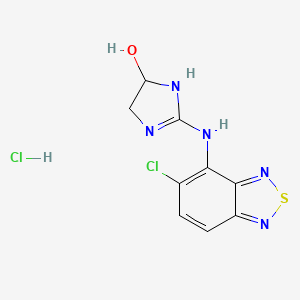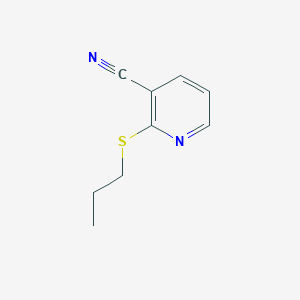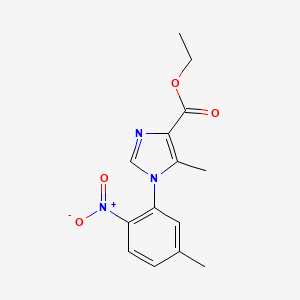
2-chloro-3-cyano-pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-cyano-pyridine 1-oxide is an organic compound with the molecular formula C6H3ClN2O. It is a derivative of pyridine, featuring a chlorine atom at the second position, a cyano group at the third position, and an oxide group at the first position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-cyano-pyridine 1-oxide typically involves the chlorination of 3-cyanopyridine-N-oxide. One common method includes dissolving 3-cyanopyridine-N-oxide and bis(trichloromethyl)carbonate in an organic solvent, followed by the addition of an organic base at temperatures ranging from -5°C to 40°C. The reaction mixture is then heated to 30°C to 75°C to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often employs safer chlorinating reagents to minimize environmental impact. For instance, bis(trichloromethyl)carbonate is preferred over traditional chlorinating agents like thionyl chloride or phosphorus oxychloride, as it reduces the generation of harmful by-products such as sulfur dioxide and phosphoric waste .
化学反应分析
Types of Reactions: 2-Chloro-3-cyano-pyridine 1-oxide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid, nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are often used.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted pyridines depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
科学研究应用
2-Chloro-3-cyano-pyridine 1-oxide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-chloro-3-cyano-pyridine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA/RNA synthesis, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
2-Chloropyridine: Similar in structure but lacks the cyano and oxide groups.
3-Cyanopyridine: Lacks the chlorine and oxide groups.
Uniqueness: 2-Chloro-3-cyano-pyridine 1-oxide is unique due to the presence of both the chlorine and cyano groups, along with the oxide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
属性
CAS 编号 |
181283-98-7 |
|---|---|
分子式 |
C6H3ClN2O |
分子量 |
154.55 g/mol |
IUPAC 名称 |
2-chloro-1-oxidopyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5(4-8)2-1-3-9(6)10/h1-3H |
InChI 键 |
CTNFQCVVTPMGIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C([N+](=C1)[O-])Cl)C#N |
同义词 |
2-chloro-3-cyano-pyridine 1-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


